N-[2-(aminocarbonyl)phenyl]-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(aminocarbonyl)phenyl]-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide, also known as PHA-848125, is a small molecule inhibitor of cyclin-dependent kinases (CDKs). CDKs are a family of enzymes that play a crucial role in regulating cell division and proliferation. Overexpression or dysregulation of CDKs has been linked to the development and progression of various types of cancer. PHA-848125 has shown promising results in preclinical studies as a potential anticancer agent.
Wissenschaftliche Forschungsanwendungen
- This compound has shown promise in cancer research due to its potential as an antiproliferative agent. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. Mechanistic studies suggest that it may interfere with cell cycle progression and induce apoptosis .
- N-(2-carbamoylphenyl)-1-(6-methylpyridin-2-yl)-1H-imidazole-4-carboxamide exhibits anti-inflammatory properties. It has been studied for its ability to modulate inflammatory pathways, such as NF-κB and COX-2. These findings could have implications for treating inflammatory diseases .
- Researchers have explored the compound’s antimicrobial activity against bacteria, fungi, and parasites. It may serve as a lead compound for developing novel antimicrobial agents. Further studies are needed to understand its mechanism of action and optimize its efficacy .
- Some studies suggest that N-(2-carbamoylphenyl)-1-(6-methylpyridin-2-yl)-1H-imidazole-4-carboxamide has neuroprotective properties. It could potentially mitigate oxidative stress, protect neurons, and enhance cognitive function. Investigations continue to explore its therapeutic relevance in neurodegenerative disorders .
- The compound’s impact on cardiovascular health has been investigated. It may influence vascular function, platelet aggregation, and blood pressure regulation. Researchers aim to uncover its potential as a cardiovascular drug candidate .
- Preliminary studies indicate that N-(2-carbamoylphenyl)-1-(6-methylpyridin-2-yl)-1H-imidazole-4-carboxamide could play a role in managing metabolic disorders, such as diabetes and obesity. Its effects on glucose metabolism and lipid homeostasis warrant further exploration .
- Researchers have used computational methods to analyze the compound’s binding interactions with specific protein targets. These insights aid in rational drug design and optimization, potentially leading to new therapeutic agents .
- Beyond the mentioned areas, ongoing research investigates its potential in diverse fields, including enzyme inhibition, protein kinase modulation, and immunomodulation. As our understanding grows, additional applications may emerge .
Anticancer Properties
Anti-Inflammatory Activity
Antimicrobial Potential
Neuroprotective Effects
Cardiovascular Applications
Metabolic Disorders
Chemical Biology and Drug Design
Other Applications
Eigenschaften
IUPAC Name |
N-(2-carbamoylphenyl)-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2/c1-11-5-4-8-15(20-11)22-9-14(19-10-22)17(24)21-13-7-3-2-6-12(13)16(18)23/h2-10H,1H3,(H2,18,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCFVZQIPVUUAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2C=C(N=C2)C(=O)NC3=CC=CC=C3C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(aminocarbonyl)phenyl]-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.